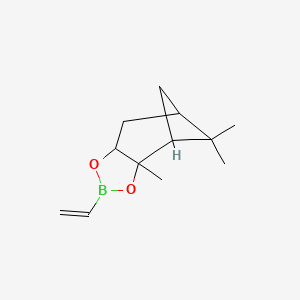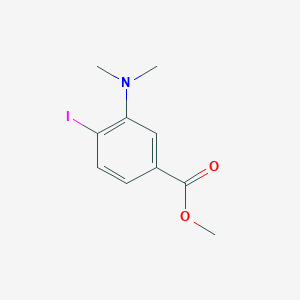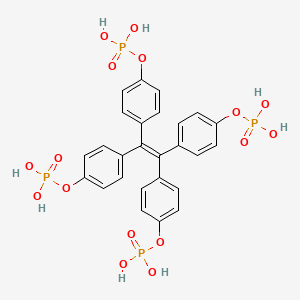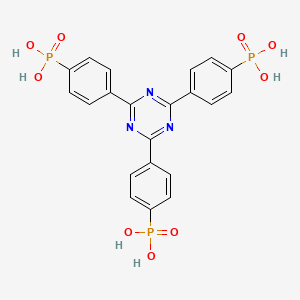
Benzene-1,3,5-triyl triformate
Overview
Description
Benzene-1,3,5-triyl triformate is a chemical compound known for its role as a convenient and efficient carbon monoxide source in carbonylation reactions. It is a non-reacting compound that has found significant applications in various synthetic processes, particularly in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,3,5-triyl triformate can be synthesized through the condensation reaction of benzene-1,3,5-tricarbaldehyde with trifluoromethanesulfonic acid . This reaction typically requires controlled conditions to ensure the formation of the desired product without side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing advanced techniques and equipment to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,3,5-triyl triformate primarily undergoes carbonylation reactions, where it serves as a carbon monoxide source. These reactions are catalyzed by various reagents, including palladium and other transition metals .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include palladium catalysts, iminoquinones, and aryl iodides . The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed: The major products formed from reactions involving this compound include aryl p-amino benzoates and various substituted 2-oxo-dihydropyrroles . These products are valuable intermediates in the synthesis of more complex organic molecules.
Scientific Research Applications
Benzene-1,3,5-triyl triformate has a wide range of applications in scientific research. In chemistry, it is used as a carbon monoxide source in carbonylation reactions, facilitating the synthesis of various carbonyl-containing compounds . In biology and medicine, it is employed in the synthesis of pharmaceutical intermediates and active ingredients . Additionally, it has industrial applications in the production of fine chemicals and advanced materials .
Mechanism of Action
The mechanism by which benzene-1,3,5-triyl triformate exerts its effects involves the release of carbon monoxide under specific reaction conditions. This carbon monoxide then participates in carbonylation reactions, forming carbonyl-containing products . The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the catalysts and substrates used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to benzene-1,3,5-triyl triformate include other carbon monoxide-releasing molecules such as formic acid and carbonyl diimidazole . These compounds also serve as carbon monoxide sources in various synthetic processes.
Uniqueness: What sets this compound apart from other similar compounds is its non-reacting nature and efficiency as a carbon monoxide source . It provides a safer and more convenient alternative to gaseous carbon monoxide, which is toxic and difficult to handle .
Properties
IUPAC Name |
(3,5-diformyloxyphenyl) formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6/c10-4-13-7-1-8(14-5-11)3-9(2-7)15-6-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWORRNYHQAREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC=O)OC=O)OC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8227407.png)

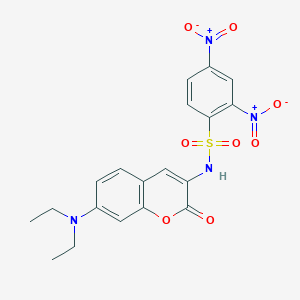
![8-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8227437.png)
![2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine](/img/structure/B8227442.png)

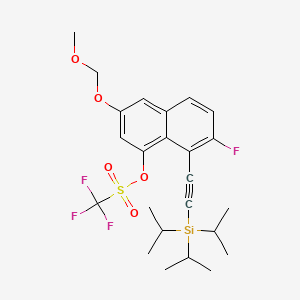

![tripotassium;2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-triolate](/img/structure/B8227458.png)
